2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
DSCIVGXDKZOEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C2=CC=C(S2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Guanidine-based Synthesis
| Reagents | Conditions | Product |
|---|---|---|
| Guanidine nitrate, 5-Chlorothiophene-2-carbaldehyde, KOH | Ethanol, reflux, 24 hours | Pyrimidine-2-amine derivatives |
This method is inspired by the synthesis of diheteroarylpyrimidine-2-amines, where guanidine nitrate reacts with chalcones in an ethanolic solution of potassium hydroxide.
Cyanamide-based Synthesis
| Reagents | Conditions | Intermediate | Final Product |
|---|---|---|---|
| Aniline derivative, Cyanamide, Aqueous acid | pH 1.2-5.0, then pH 5.0-12.0 with acetylacetone | Phenylguanidinium salt | Pyrimidine derivatives |
This approach is similar to the synthesis of pyrimethanil, involving the reaction of aniline with cyanamide followed by acetylacetone in a one-pot process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Thiophene Chlorine
The 5-chloro substituent on the thiophene ring undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) under basic conditions.
Oxidation of the Thiophene Ring
The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents.
Functionalization of the Pyrimidine Amino Group
The primary amine at position 4 of the pyrimidine participates in acylation, alkylation, and condensation reactions.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The electron-rich pyrimidine ring undergoes electrophilic substitution, though steric hindrance from methyl groups limits reactivity at positions 5 and 6.
Cross-Coupling Reactions
The amine and halogenated thiophene enable palladium-catalyzed coupling reactions.
Reductive Transformations
Selective reduction of functional groups is achievable under controlled conditions.
Mechanistic Insights and Challenges
-
Steric Effects : The 5,6-dimethyl groups on the pyrimidine hinder electrophilic substitution at adjacent positions, favoring reactivity at the 2- and 4-positions .
-
Electronic Effects : The electron-donating amine activates the pyrimidine ring toward electrophiles but deactivates the thiophene toward further substitution .
-
Competing Pathways : Over-oxidation of thiophene or over-alkylation of the amine requires careful stoichiometric control .
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrimidine derivatives, focusing on substituents, molecular features, and crystallographic data where available.
Table 1: Structural and Molecular Comparison
Structural Analysis
Substituent Effects
- The dual methyl groups on the pyrimidine ring may enhance steric bulk and lipophilicity.
- Pyridine Analogs () : The pyridinyl and phenethyl substituents increase molecular weight and hydrophobicity compared to the target compound. Pyridine’s nitrogen atom may participate in hydrogen bonding, unlike thiophene’s sulfur.
- Halogenated Derivatives () : Compounds like 4,6-dichloro-5-methoxypyrimidine exhibit Cl···N intermolecular interactions (3.09–3.10 Å), stabilizing crystal lattices. The iodine-substituted analog may show unique reactivity due to iodine’s polarizability.
Electronic Properties
- The target compound’s thiophene is electron-rich, while pyridine () is electron-deficient. This contrast affects charge distribution and dipole moments.
Crystallographic Insights
- Software Tools : Structural determinations of analogs often rely on software like SHELX , Mercury (for visualization and packing analysis) , and ORTEP-3 (thermal ellipsoid plots) .
- Crystal Packing : highlights Cl···N interactions in halogenated pyrimidines, which stabilize 3D frameworks . The target compound’s thiophene may instead engage in S···π or C–H···S interactions, though experimental data are needed.
Hypothetical Physicochemical Properties
Biological Activity
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine, with the CAS number 1247579-90-3, is a heterocyclic compound notable for its potential biological activities. This compound features a pyrimidine ring substituted with a chlorothiophene moiety, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The presence of the chlorothiophene group may enhance lipophilicity and facilitate cell membrane penetration, potentially leading to increased efficacy in biological systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| KB-31 | >2.815 | Drug-sensitive human epidermoid carcinoma |
| KB-8511 | 2.496 | Multi-drug resistant subline, overexpressing P-glycoprotein |
These findings suggest that the compound may be effective against both sensitive and resistant cancer cells, indicating a potential for development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have also evaluated the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still required for comprehensive understanding.
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic activity of various pyrimidine derivatives, including this compound. The results demonstrated that structural modifications significantly influenced cytotoxicity against different cancer cell lines .
- Synthesis and Structure-Activity Relationship (SAR) : Research focusing on SAR has identified that modifications to the thiophene and pyrimidine rings can enhance biological activity. The introduction of electron-withdrawing groups like chlorine can increase the compound's potency by improving binding affinity to target proteins .
Q & A
Q. What are the recommended methods for synthesizing 2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine?
Methodological Answer: The compound can be synthesized via catalytic cross-coupling or substitution reactions. For example, Bi(OTf)₃ and Fe(ClO₄)₃ catalysts have been used in analogous thiophene-containing pyrimidine syntheses to achieve moderate yields (40–60%). Reaction optimization should focus on solvent choice (e.g., methanol), temperature control (room temperature to 60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Analytical techniques like TLC (Rf ~0.56) and melting point analysis (46–49°C) are critical for purity validation .
Example Reaction Conditions (Adapted from ):
| Catalyst System | Solvent | Temperature | Yield | Rf Value |
|---|---|---|---|---|
| Bi(OTf)₃ + Fe(ClO₄)₃ | Methanol | RT | 55% | 0.56 |
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Slow evaporation of saturated solutions in solvents like dichloromethane/hexane.
- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K.
- Structure Solution: Employ SHELXD for phase problem resolution and SHELXL for refinement. Anisotropic displacement parameters and hydrogen bonding networks should be modeled. R values <0.05 indicate high reliability .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure.
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage: Refrigerate (2–8°C) in sealed containers under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement (e.g., high R-factors or twinning)?
Methodological Answer:
- Twinning: Use SHELXL’s twin refinement (TWIN/BASF commands) for pseudo-merohedral twinning.
- Disorder Modeling: Apply PART/SUMP restraints for flexible substituents (e.g., methyl groups).
- High-Resolution Data: Collect data to at least 0.8 Å resolution to resolve electron density ambiguities. Cross-validation via R-free (Δ <5% from R-work) ensures model robustness .
Q. What strategies optimize synthetic yield for derivatives of this compound?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., Bi(OTf)₃) or transition metals (e.g., Pd for cross-couplings).
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve regioselectivity.
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection to minimize side reactions .
Q. How do intermolecular interactions influence the compound’s solid-state properties?
Methodological Answer: Analyze hydrogen bonding (e.g., N–H⋯N, C–H⋯π) and π-π stacking using Mercury or OLEX2. For example:
- Hydrogen Bonds: N4–H4⋯N5 interactions (2.1 Å) stabilize six-membered rings.
- C–H⋯π Interactions: Methyl groups (C61) interact with fluorinated aryl rings (distance ~3.5 Å), contributing to crystal packing .
Example Intermolecular Distances (From ):
| Interaction Type | Distance (Å) | Symmetry Code |
|---|---|---|
| C61–H⋯O5 (Methoxy) | 2.8 | x, -y+1, z-½ |
| C61–H⋯C41 (Fluorophenyl) | 3.5 | -x+½, -y+3/2, -z+1 |
Q. What computational methods predict the compound’s reactivity or spectroscopic properties?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to optimize geometries (B3LYP/6-31G*) and calculate NMR chemical shifts (Δδ <0.5 ppm vs. experimental).
- Molecular Dynamics (MD): Simulate solvation effects in DMSO or water (AMBER force field).
- TD-DFT: Predict UV-Vis spectra (λmax ~280 nm for pyrimidine absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
